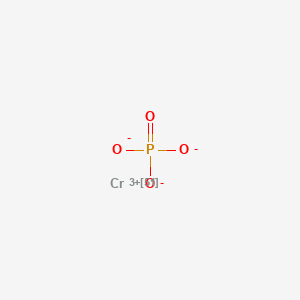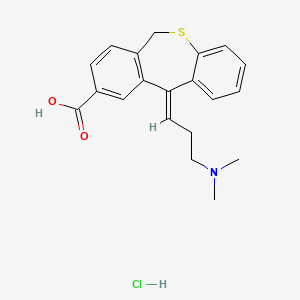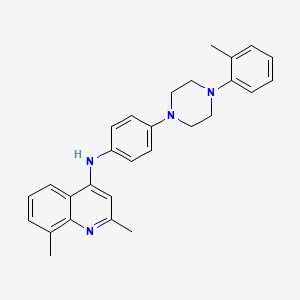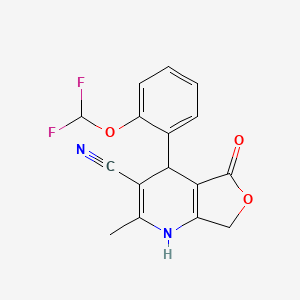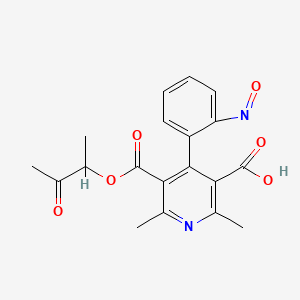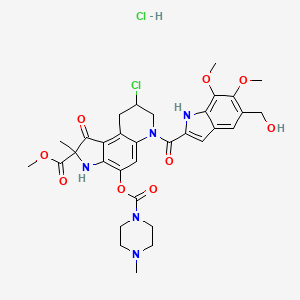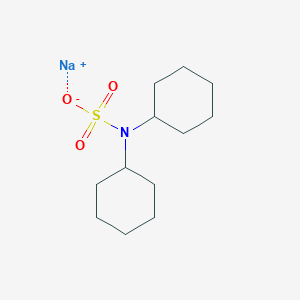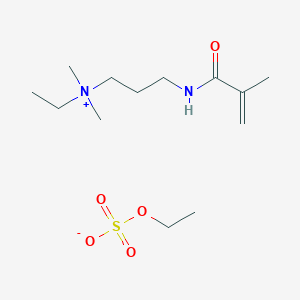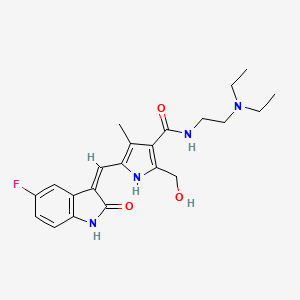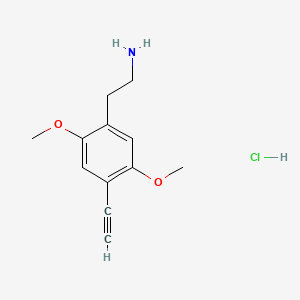
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride is a chemical compound belonging to the phenethylamine class. This compound is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. It is a derivative of phenethylamine, characterized by the presence of methoxy groups at the 2 and 5 positions and an ethynyl group at the 4 position on the aromatic ring.
Métodos De Preparación
The synthesis of 2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrostyrene intermediate through a condensation reaction with nitroethane.
Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.
Ethynylation: The ethynyl group is introduced at the 4 position through a palladium-catalyzed coupling reaction.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Análisis De Reacciones Químicas
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: The ethynyl group allows for coupling reactions with other aromatic or aliphatic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its effects on various biological systems, particularly its interaction with serotonin receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a psychoactive agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, leading to altered neurotransmitter release and changes in perception and mood. The ethynyl group at the 4 position is believed to enhance its binding affinity and selectivity for these receptors.
Comparación Con Compuestos Similares
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride is similar to other phenethylamine derivatives such as:
2,5-Dimethoxy-4-methylphenethylamine: Known for its psychoactive effects and used in similar research applications.
2,5-Dimethoxy-4-bromoamphetamine: Another psychoactive compound with a different substitution pattern.
2,5-Dimethoxy-4-iodoamphetamine: Known for its potent effects on serotonin receptors.
The uniqueness of this compound lies in the presence of the ethynyl group, which imparts distinct chemical and pharmacological properties compared to other similar compounds.
Propiedades
Número CAS |
633290-73-0 |
|---|---|
Fórmula molecular |
C12H16ClNO2 |
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
2-(4-ethynyl-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2;/h1,7-8H,5-6,13H2,2-3H3;1H |
Clave InChI |
AKGLSSGVCLTMIM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1CCN)OC)C#C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


